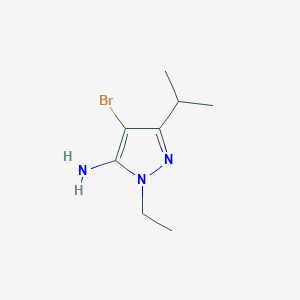

4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1536252-20-6 . It has a molecular weight of 232.12 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H14BrN3/c1-4-12-8(10)6(9)7(11-12)5(2)3/h5H,4,10H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. It should be stored at a temperature of 28 C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.

科学的研究の応用

Synthesis and Anticancer Activity

Research on derivatives of pyrazole compounds, including 4-bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine, has shown significant applications in medicinal chemistry, particularly in the synthesis of compounds with cytostatic activity. For instance, the glycosylation of ethyl 3(5)-(bromomethyl)pyrazole-5(3)-carboxylate and its carboxamide counterpart has yielded nucleosides demonstrating notable cytostatic effects against HeLa cell cultures. This synthesis pathway highlights the potential of such derivatives in cancer research and drug development (García-López, Herranz, & Alonso, 1979).

Antimicrobial Applications

In another study, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives synthesized from related pyrazole precursors demonstrated promising antimicrobial properties. These compounds were effective against both gram-positive and gram-negative bacteria, with one of the derivatives showing a particularly low minimum inhibitory concentration (MIC), indicating its potential as a highly effective antibacterial agent. The study also evaluated the compounds for cytotoxic activity against various cancer cell lines, providing insights into their broader therapeutic potential (Hassaneen et al., 2019).

Nonlinear Optical Properties

Furthermore, the structural and spectroscopic characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has revealed its nonlinear optical properties. Detailed analysis through X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies, supported by density functional theory calculations, confirmed the molecule's stability and intramolecular charge transfer capabilities. This evidence points to its potential application in materials science, particularly in the development of new materials for optical and electronic devices (Tamer et al., 2016).

Amination and Functionalization of Aryl Halides

The compound's relevance extends to synthetic chemistry, where it serves as a precursor in the amination of aryl halides using copper catalysis. This process exemplifies the broader utility of pyrazole derivatives in facilitating the formation of complex organic structures, potentially leading to new pharmaceuticals, agrochemicals, and material science applications (Lang et al., 2001).

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other pyrazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .

Pharmacokinetics

Its molecular weight (23212 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 28°C, suggesting that it may be sensitive to heat .

特性

IUPAC Name |

4-bromo-2-ethyl-5-propan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN3/c1-4-12-8(10)6(9)7(11-12)5(2)3/h5H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVOWWLZDNQDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(C)C)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)

![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)

![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)